2-furoyl-LIGRLO-amide
Overview
Description
"2-furoyl-LIGRLO-amide" is a potent and selective agonist of the proteinase-activated receptor 2 (PAR2), which is involved in various biological activities. It has shown significant efficacy in increasing intracellular calcium in PAR2-expressing cells and is far more potent than similar compounds in vasodilation and hyperpolarization assays without causing non-PAR2-mediated adverse effects (McGuire et al., 2004).
Synthesis Analysis
The synthesis of 2-furoyl-LIGRLO-amide involves advanced organic synthesis techniques, including methods for the synthesis of amido substituted furans. These methods include the thermolysis of furan-2-carbonyl azide, C-N cross-coupling reactions, and the use of cyclic carbinol amides with triflic anhydride for generating 2-amidofurans (Padwa et al., 2003).
Molecular Structure Analysis
The molecular structure of 2-furoyl-LIGRLO-amide features a N-terminal furoyl group modification, enhancing its selectivity and potency towards PAR2. The structure's efficiency is attributed to this modification, which significantly impacts its biological activity and interaction with PAR2 (McGuire et al., 2004).
Chemical Reactions and Properties
Chemical properties of 2-furoyl-LIGRLO-amide highlight its stability and selectivity in biological systems. It does not cause non-PAR2-mediated effects, making it superior to other PAR2 activators. Its reactions and stability are likely influenced by the furoyl modification, enhancing its interaction with the receptor (McGuire et al., 2004).
Physical Properties Analysis
Although specific studies detailing the physical properties of 2-furoyl-LIGRLO-amide were not found, the physical properties of similar compounds can often be inferred by their molecular structure, solubility, and stability under various conditions. The furoyl group may affect its solubility and thermal stability, important for its storage and application in biological experiments.
Chemical Properties Analysis
The chemical properties of 2-furoyl-LIGRLO-amide, particularly its reactivity and interaction with PAR2, are central to its function as a potent agonist. The compound's selective activation of PAR2 over other receptors underscores its chemical specificity, likely due to the unique spatial configuration and electronic properties conferred by the furoyl group (McGuire et al., 2004).
Scientific Research Applications
Pharmacological Applications:
- Proteinase-Activated Receptor 2 (PAR2) Activation: 2-Furoyl-LIGRLO-NH2 is identified as the most potent and selective PAR2 activator in biological systems, according to McGuire et al. (2004) (McGuire et al., 2004). This has implications in various physiological and pathological processes.
- Binding Affinities: The compound [3H]2furoylLIGRLNH2 shows improved binding affinities to human PAR2 compared to its EC50 values for Ca2+ mobilization assays, highlighting its significance in receptor studies (Kanke et al., 2005) (Kanke et al., 2005).
- Visualization in Cells: Derivatized 2-Furoyl-LIGRLO-amide serves as a versatile and selective probe for PAR2 binding and visualization in various cell types, as explored by Hollenberg et al. (2008) (Hollenberg et al., 2008).
- Diabetes and Obesity Treatment: Research by Kagota et al. (2011) suggests that PAR2 agonists, like 2-Furoyl-LIGRLO-amide, might be effective in treating conditions like diabetes and obesity, as they preserve arterial vasodilation in obese type 2 diabetic mice (Kagota et al., 2011).
Chemical and Organic Synthesis Applications:
- Catalytic Applications: 2-Furanylboronic acid, related to 2-furoyl compounds, is an effective catalyst for direct amide formation, useful in converting various carboxylic acids and amines into amides (Tam et al., 2015) (Tam et al., 2015).
- Microwave-Induced Cyclization: Crawford et al. (2003) demonstrate that furanylamides undergo intramolecular cyclization under microwave conditions, leading to various rearranged products, including dihydroquinone and oxabicycles (Crawford et al., 2003).
- IMDAF Cycloaddition: Padwa et al. (1998) present a method using intramolecular Diels-Alder cycloaddition of 2-amidofurans for preparing pyrrolophenanthridine alkaloids (Padwa et al., 1998).
Other Relevant Research:
- Novel Synthetic Methods: Studies like those by Singh et al. (2012) explore novel synthetic methods for complex compounds involving furan derivatives, demonstrating unique molecular conformations and strong hydrogen bonding (Singh et al., 2012).
- Amide Formation Techniques: Research is continuously evolving in the field of amide formation, with applications in pharmaceuticals and biologically active compounds, as indicated by Pattabiraman and Bode (2011) and others (Pattabiraman & Bode, 2011).
Safety And Hazards
- Safety : 2-furoyl-LIGRLO-amide has been studied in vitro and in animal models. Its safety profile appears favorable, but further investigations are needed.
- Hazards : No significant hazards have been reported, but caution should be exercised during handling and administration.
Future Directions
- Investigate the therapeutic potential of 2-furoyl-LIGRLO-amide in PAR2-related diseases.
- Optimize its pharmacokinetics and bioavailability for clinical use.
- Explore potential applications beyond PAR2 activation.
properties
IUPAC Name |
N-[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1,5-diamino-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]furan-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H63N11O8/c1-7-22(6)29(47-33(52)26(18-21(4)5)46-34(53)27-13-10-16-55-27)35(54)42-19-28(48)43-24(12-9-15-41-36(39)40)31(50)45-25(17-20(2)3)32(51)44-23(30(38)49)11-8-14-37/h10,13,16,20-26,29H,7-9,11-12,14-15,17-19,37H2,1-6H3,(H2,38,49)(H,42,54)(H,43,48)(H,44,51)(H,45,50)(H,46,53)(H,47,52)(H4,39,40,41)/t22-,23-,24-,25-,26-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKIRYSKGDEIOG-WTWMNNMUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCN)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)C1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H63N11O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
778.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-furoyl-LIGRLO-amide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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